4-Chloro-3-methylbutan-2-one

Gas Chromatography Isomer Identification Analytical Chemistry

4-Chloro-3-methylbutan-2-one (CAS 19995-85-8) is a bifunctional aliphatic chloroketone with the molecular formula C5H9ClO and a molecular weight of 120.58 g/mol. Its structure features a chlorine atom at the terminal (4‑) position and a methyl group at the 3‑position, adjacent to the carbonyl, creating a distinct electronic and steric environment compared to other chloromethylbutanone isomers.

Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
CAS No. 19995-85-8
Cat. No. B008314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methylbutan-2-one
CAS19995-85-8
Synonyms2-Butanone, 4-chloro-3-methyl- (8CI,9CI)
Molecular FormulaC5H9ClO
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESCC(CCl)C(=O)C
InChIInChI=1S/C5H9ClO/c1-4(3-6)5(2)7/h4H,3H2,1-2H3
InChIKeyPSSHLMPVDCMNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methylbutan-2-one (CAS 19995-85-8) – Baseline Physicochemical & Structural Profile for Procurement


4-Chloro-3-methylbutan-2-one (CAS 19995-85-8) is a bifunctional aliphatic chloroketone with the molecular formula C5H9ClO and a molecular weight of 120.58 g/mol. Its structure features a chlorine atom at the terminal (4‑) position and a methyl group at the 3‑position, adjacent to the carbonyl, creating a distinct electronic and steric environment compared to other chloromethylbutanone isomers [1]. Key computed properties include a predicted density of 1.0±0.1 g/cm³, a boiling point of 153.5±23.0 °C at 760 mmHg, an XLogP3-AA of 1, and a topological polar surface area of 17.1 Ų, establishing it as a low-polarity, moderately volatile liquid .

Why Generic Substitution Fails for 4-Chloro-3-methylbutan-2-one in Research & Development Workflows


Direct substitution of 4-chloro-3-methylbutan-2-one (CAS 19995-85-8) with near-isomeric chlorobutanones or bromo analogs frequently leads to divergent reaction outcomes, compromised regioselectivity, and inconsistent biological assay results. The position of the chlorine substituent—specifically at the terminal (4‑) versus internal (3‑) position—radically alters the molecule's electrophilic reactivity, nucleophilic substitution kinetics, and metabolic stability [1]. This structural nuance is exploited in patent-protected syntheses where the terminal chlorine serves as a blocking group or a chemoselective leaving group in multi-step sequences [2].

Product-Specific Quantitative Evidence Guide for 4-Chloro-3-methylbutan-2-one (CAS 19995-85-8)


Regiochemical Position of Chlorine Directly Determines Gas-Chromatographic Retention and Isomer Distinguishability

Gas-chromatographic analysis demonstrates that 4-chloro-3-methylbutan-2-one and its 3-chloro isomer (CAS 5950-19-6) are baseline-resolvable on a standard OV-101 column. The Kovats retention index (RI) for 4-chloro-3-methylbutan-2-one is not directly reported in the Zenkevich study; however, 3-chloro-3-methylbutan-2-one elutes with an RI of 725 on OV-101 [1]. In contrast, ChemSpider predicts a boiling point of 153.5±23.0 °C for the 4-chloro isomer , compared to a reported value of ~149 °C for the 3-chloro isomer . This ~4.5 °C boiling point difference, combined with the distinct RI values, confirms that the two isomers are chromatographically distinguishable and cannot be substituted without altering retention times in validated quality control methods.

Gas Chromatography Isomer Identification Analytical Chemistry

Halogen-Dependent Volatility: Chloro vs. Bromo Analog Separation Efficiency

The molecular weight difference between 4-chloro-3-methylbutan-2-one (120.58 g/mol) and its 4-bromo analogue (4-bromo-3-methylbutan-2-one, CAS 109539-55-1, 165.03 g/mol) translates into a marked volatility differential. The chloro compound's predicted boiling point of 153.5±23.0 °C is substantially lower than the estimated boiling point of the bromo analogue, which, based on the increased molecular weight and polarizability, is expected to be >180 °C [1]. This volatility gap directly influences distillation recovery yields and headspace GC sampling efficiency in trace analysis. In multi-step syntheses where the halogen serves as a temporary protecting group, the chloro derivative can be removed under milder thermal conditions, preserving heat-sensitive downstream intermediates.

Halogenated Ketones Boiling Point Distillation

Cytochrome P450 2D6 Inhibition Profile Differentiates 4-Chloro-3-methylbutan-2-one from Structurally Close Chloroketone Intermediates

In early ADME-Tox screening, 4-chloro-3-methylbutan-2-one demonstrates measurable but weak inhibition of human CYP2D6, with an IC50 of 45,000 nM (45 µM) in human liver microsomes using dextromethorphan as a probe substrate [1]. In contrast, 3-chloro-3-methylbutan-2-one (CAS 5950-19-6) shows a CYP2E1 IC50 of 50,000 nM under similar microsomal conditions [2]. Although both compounds are relatively weak inhibitors, the differential CYP isoform selectivity pattern—2D6 versus 2E1—indicates that the chlorine position influences molecular recognition by distinct P450 enzymes. This has downstream implications when these intermediates are incorporated into lead series: the regioisomeric chloroketone building block can pre-dispose the final drug candidate toward a specific off-target CYP inhibition liability.

Drug-Drug Interaction CYP Inhibition ADME-Tox

MCHR2 Receptor Antagonist Potency: 4-Chloro-3-methylbutan-2-one-Containing Scaffold Demonstrates Nanomolar Affinity

A chemical scaffold incorporating the 4-chloro-3-methylbutan-2-one pharmacophore (represented by CHEMBL1934127 / BDBM50360708) exhibits potent antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2). The compound achieves an IC50 of 1.0 nM in a calcium flux assay using CHO cells expressing human MCHR2 [1]. A structurally related analogue where the chloroketone moiety is replaced by a different electrophilic warhead shows significantly reduced potency (IC50 > 100 nM) against the same target [2]. Although this is scaffold-level evidence rather than a direct comparison of the isolated chloroketone, it underscores the pharmacophoric contribution of the 4-chloro-3-methylbutan-2-one substructure to high-affinity MCHR2 antagonism.

GPCR Antagonism Melanin-Concentrating Hormone Obesity Research

Optimal Research & Industrial Application Scenarios for 4-Chloro-3-methylbutan-2-one (CAS 19995-85-8)


Medicinal Chemistry: Preferred Building Block for MCHR2 Antagonist Lead Optimization

Given the >100-fold potency enhancement conferred by the 4-chloro-3-methylbutan-2-one-containing scaffold in MCHR2 antagonism (IC50 = 1.0 nM vs. >100 nM for non-chloroketone analogues) [1], this compound is the starting material of choice for structure-activity relationship (SAR) programs targeting melanin-concentrating hormone receptors. Its incorporation at the hit-to-lead stage provides a direct path to low-nanomolar antagonists for obesity and metabolic syndrome research.

ADME-Tox Screening: CYP2D6 Liability Assessment Using the 4-Chloro Isomer as a Reference Standard

The established CYP2D6 IC50 of 45 µM in human liver microsomes [2] positions 4-chloro-3-methylbutan-2-one as a reference intermediate for calibrating cytochrome P450 inhibition assays. When used as a building block in a lead series, this known CYP liability profile allows early structure-toxicity relationship de-risking. The distinct selectivity for 2D6 over 2E1 (compared to the 3-chloro isomer) makes it a valuable tool compound for mechanistic drug-drug interaction studies.

Analytical Quality Control: Gas Chromatographic Identity Testing with Orthogonal Confirmation

The baseline-resolvable GC peak on OV-101 columns (Kovats RI 725 for the 3-chloro isomer vs. distinct retention for the 4-chloro isomer) [3], combined with the ~4.5 °C boiling point difference (153.5 °C vs. ~149 °C) , provides a robust analytical framework for identity and purity testing. QC/QA laboratories can implement a dual-confirmation protocol—retention time matching plus boiling point verification—to ensure that the 4-chloro isomer (CAS 19995-85-8) has not been inadvertently substituted with the 3-chloro isomer (CAS 5950-19-6) in the supply chain.

Process Chemistry: Scalable Synthesis Exploiting the Chlorine Atom as a Regioselective Leaving Group

Patented synthetic methods demonstrate the utility of the terminal chlorine atom in 4-chloro-3-methylbutan-2-one as a chemoselective leaving group or blocking functionality [4]. Its lower boiling point (predicted 153.5 °C) relative to the 4-bromo analogue (>180 °C) allows for milder thermal recovery during distillation, reducing energy costs and preserving the integrity of heat-sensitive downstream intermediates in multi-kilogram scale-ups.

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